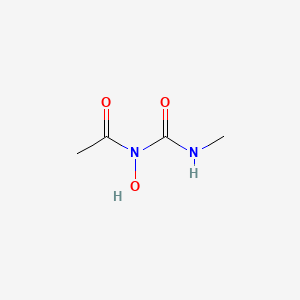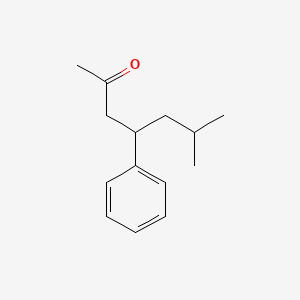
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is a complex organic compound characterized by its unique structure, which includes multiple ether and thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Etherification: Formation of ether linkages through the reaction of alcohols with alkyl halides in the presence of a base.
Thioether Formation: Introduction of sulfur atoms via nucleophilic substitution reactions using thiols and alkyl halides.
Methylation: Addition of methyl groups through reactions with methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or thioether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether and thioether chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL involves its interaction with molecular targets through its ether and thioether groups. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors. The compound’s unique structure allows it to form stable complexes with metal ions, which can further influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
- 2,6,10,15,19-Pentamethylicosane
- 5,8,11,14,17-Eicosapentaenoic acid, methyl ester
Uniqueness
5,8,11,14,17-Pentamethyl-4,7,10,13,16-pentaoxa-19-thiatricosan-2-OL is unique due to its multiple ether and thioether linkages, which confer distinct chemical properties and reactivity. Unlike similar compounds, it can form stable complexes with metal ions and undergo a wide range of chemical reactions, making it valuable for various applications in research and industry.
Properties
CAS No. |
111290-11-0 |
|---|---|
Molecular Formula |
C22H46O6S |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
1-[1-[1-[1-[1-(1-butylsulfanylpropan-2-yloxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-ol |
InChI |
InChI=1S/C22H46O6S/c1-8-9-10-29-16-22(7)28-15-21(6)27-14-20(5)26-13-19(4)25-12-18(3)24-11-17(2)23/h17-23H,8-16H2,1-7H3 |
InChI Key |
IUHYBYVJRCZCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(C)OCC(C)OCC(C)OCC(C)OCC(C)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


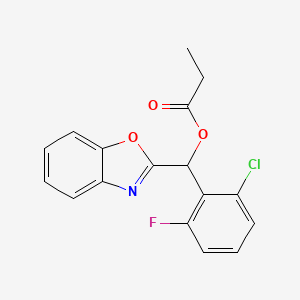
![2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)](/img/structure/B14316051.png)
dimethylsilane](/img/structure/B14316059.png)
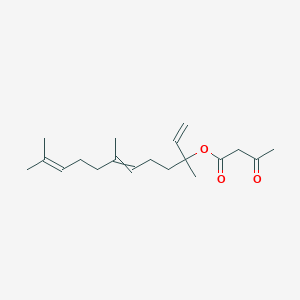
![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/structure/B14316078.png)
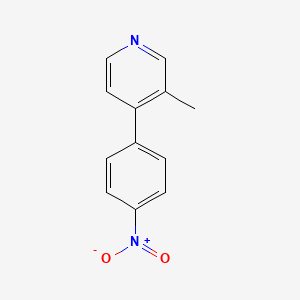
![2-(4-Phenylbuta-1,3-dien-1-yl)[1,3]oxazolo[4,5-h]quinoline](/img/structure/B14316091.png)
![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
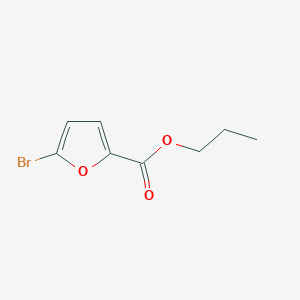
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
